N-cyclopropyl-3-fluoroaniline
Description
Historical Context and Evolution of Fluorinated Aniline (B41778) Derivatives in Chemical Research
The journey of fluorinated aniline derivatives in chemical research is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules, a field that began to flourish in the mid-20th century, has had a profound impact on the properties of parent compounds. Early methods for creating carbon-fluorine bonds on aromatic rings included the Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, and nucleophilic aromatic substitution using potassium fluoride. nih.gov
The strategic placement of fluorine on an aniline ring can dramatically alter its electronic properties, lipophilicity, and metabolic stability. This has made fluorinated anilines attractive building blocks in drug discovery. For instance, the presence of a fluorine atom can modulate the basicity of the aniline nitrogen and influence intermolecular interactions, which is crucial for the binding of a molecule to a biological target. The use of fluorinated anilines has been documented in various applications, including the development of pharmaceuticals and agrochemicals. google.comwikipedia.org
Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Reactivity
The cyclopropyl group, a three-membered carbon ring, is another structural motif that has seen a surge in use in modern molecular design. nih.gov Despite its simple structure, the cyclopropyl ring possesses unique chemical properties stemming from its significant ring strain and the distinct nature of its carbon-carbon bonds, which have enhanced π-character. nih.govacs.orgresearchgate.net These features impart a degree of conformational rigidity and can influence the electronic environment of adjacent functional groups. iris-biotech.de
In medicinal chemistry, the incorporation of a cyclopropyl group can lead to several advantageous outcomes:
Enhanced Potency: The rigid nature of the ring can help to lock a molecule into a bioactive conformation, leading to stronger binding with its target. nih.govresearchgate.netiris-biotech.de
Improved Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in acyclic alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govhyphadiscovery.com
Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.goviris-biotech.de
The strategic use of cyclopropyl groups is exemplified in various approved drugs, where it serves to fine-tune pharmacological performance. iris-biotech.de
Role of N-cyclopropyl-3-fluoroaniline as a Key Synthetic Intermediate
This compound serves as a critical precursor in the synthesis of a variety of more complex molecules. Its utility stems from the reactivity of the aniline functional group, which can undergo a wide range of chemical transformations. These include N-alkylation, acylation, and participation in cross-coupling reactions.
Several synthetic routes to this compound and its derivatives have been reported. One common approach involves the reaction of a suitably substituted aniline with a cyclopropylating agent. For instance, a method for the synthesis of N-cyclopropylanilines involves a Smiles rearrangement. thieme-connect.com Another documented synthesis involves the reaction of 3-bromo-4-fluoroaniline (B1273062) with cyclopropyllithium, facilitated by a copper cyanide catalyst. prepchem.com The synthesis of related N-cyclopropyl-4-fluoroanilines has also been described, highlighting the modularity of these synthetic approaches. googleapis.com
The presence of both the fluorine atom and the cyclopropyl group in this compound provides a unique combination of properties that can be carried forward into the final target molecules.
Overview of Research Trajectories Involving the Chemical Compound
Research involving this compound and its derivatives is primarily focused on the development of new bioactive compounds. The structural motifs present in this molecule are found in a number of compounds being investigated for therapeutic applications.
For example, derivatives of this compound have been explored in the context of developing PET (Positron Emission Tomography) tracers. In one study, this compound was used as a starting material in a multi-step synthesis to create a precursor for a potential GluN2A PET tracer. researchgate.net
Furthermore, the broader class of fluorinated cyclopropyl-containing compounds is of significant interest. For instance, fluorocyclopropyl analogs of the drug Cabozantinib, a tyrosine kinase inhibitor, have been synthesized and shown to have potent inhibitory activity. nih.gov While this specific example does not directly start from this compound, it underscores the value of combining fluorine and cyclopropyl groups in drug design, a key feature of the title compound.
The table below summarizes some of the research applications and synthetic methodologies related to this compound and similar structures.
| Research Area | Application/Methodology | Reference |
| Synthetic Chemistry | Synthesis of N-cyclopropylanilines via Smiles rearrangement. | thieme-connect.com |
| Synthetic Chemistry | Synthesis of N-cyclopropyl-3-bromo-4-fluoroaniline. | prepchem.com |
| Medicinal Chemistry | Precursor for potential PET tracers. | researchgate.net |
| Medicinal Chemistry | Exploration of fluorocyclopropyl motifs in drug design. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoroaniline |
InChI |
InChI=1S/C9H10FN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
SBHLLILROMUCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropyl 3 Fluoroaniline
Preparation of N-cyclopropyl-3-fluoroaniline via Amination Reactions
Amination reactions are the most direct and widely utilized methods for synthesizing this compound. These reactions involve coupling cyclopropylamine (B47189) or an equivalent reagent with an aryl halide or a related electrophile.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and broad functional group tolerance. wikipedia.org This reaction employs a palladium catalyst to couple an amine with an aryl halide or pseudohalide (such as a triflate). wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
The successful application of this protocol relies on a carefully selected catalyst system, which includes a palladium precursor, a phosphine (B1218219) ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, enabling the coupling of a wide range of substrates under milder conditions. wikipedia.org For the synthesis of this compound, the reaction would typically involve coupling cyclopropylamine with a 3-fluoroaryl halide, such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene.
Research into the amination of the estrone (B1671321) series has demonstrated the efficacy of using Pd(OAc)₂ as the catalyst with X-Phos as the ligand and KOt-Bu as the base, often accelerated by microwave irradiation to reduce reaction times significantly. beilstein-journals.org
| Component | Example Reagents | Role in Reaction |
| Palladium Source | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | The active catalyst that facilitates the C-N bond formation. |
| Ligand | X-Phos, BINAP, DPPF | Stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination. wikipedia.org |
| Base | Sodium tert-butoxide (NaOt-Bu), Potassium phosphate (B84403) (K₃PO₄), Cesium carbonate (Cs₂CO₃) | Activates the amine by deprotonation, facilitating its coordination to the palladium complex. beilstein-journals.org |
| Aryl Substrate | 1-Bromo-3-fluorobenzene, 1-Iodo-3-fluorobenzene, 3-Fluorophenyl triflate | The electrophilic partner providing the 3-fluorophenyl moiety. |
| Amine | Cyclopropylamine | The nucleophilic partner providing the cyclopropylamino group. |
| Solvent | Toluene, Dioxane, tert-Butanol orgsyn.org | Provides the medium for the reaction. |
Copper-mediated N-arylation, often referred to as the Ullmann condensation, represents an older but still valuable alternative to palladium-catalyzed methods. Recent advancements have improved the scope and conditions of these reactions. A notable method for N-cyclopropylation involves the use of cyclopropylboronic acid as the cyclopropyl (B3062369) source. nih.gov
A study demonstrated that anilines can be efficiently N-cyclopropylated by reacting them with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst, a 2,2'-bipyridine (B1663995) ligand, and a base. nih.gov The reaction is typically performed in a solvent like dichloroethane under an air atmosphere, affording the N-cyclopropyl derivatives in good to excellent yields. nih.gov For the target compound, this would involve the direct coupling of 3-fluoroaniline (B1664137) with cyclopropylboronic acid.
| Reagent/Condition | Specification | Purpose | Citation |
| Copper Source | Copper(II) acetate (Cu(OAc)₂) | The catalyst for the coupling reaction. | nih.gov |
| Cyclopropyl Source | Cyclopropylboronic acid | Provides the cyclopropyl group. | nih.gov |
| Amine Substrate | 3-Fluoroaniline | Provides the 3-fluorophenylamino moiety. | |
| Ligand | 2,2'-Bipyridine | Assists in stabilizing the copper catalyst and facilitating the reaction. | nih.gov |
| Base | Sodium carbonate or Sodium bicarbonate | Acts as a proton scavenger. | nih.gov |
| Atmosphere | Air | The reaction is tolerant to or requires an oxidative environment. | nih.gov |
| Solvent | 1,2-Dichloroethane (DCE) | Reaction medium. | nih.gov |
Nucleophilic aromatic substitution (SNAr) provides a classical pathway to this compound, particularly when the aromatic ring is "activated" by potent electron-withdrawing groups. For an SNAr reaction to proceed, a good leaving group (like fluorine or chlorine) and a strong electron-withdrawing group (such as a nitro group, -NO₂) positioned ortho or para to the leaving group are typically required. masterorganicchemistry.com
A patented procedure details a relevant synthesis where a substituted nitrobenzene (B124822) is reacted selectively with cyclopropylamine. googleapis.comgoogle.com The process involves the reaction of a compound like 3-chloro-4-fluoro-6-nitroaniline with cyclopropylamine. googleapis.com In this substrate, the fluorine atom is activated by the para-nitro group and is selectively displaced by cyclopropylamine over the chlorine atom. This selective substitution is typically performed in a polar aprotic solvent such as dimethylsulfoxide (DMSO) at a controlled temperature of 20–50 °C. googleapis.comgoogle.com The resulting N-cyclopropyl-3-chloro-6-nitroaniline intermediate would then undergo further transformations, such as reduction of the nitro group and dehalogenation, to arrive at the final product.
The key steps in such a multi-step SNAr route are:
Selective Nucleophilic Substitution : Displacement of an activated leaving group on a nitro-aromatic ring by cyclopropylamine. googleapis.com
Reduction of Nitro Group : The nitro group is commonly reduced to an amino group using methods like catalytic hydrogenation or chemical reducing agents. google.com
Further Modifications : Depending on the starting material, subsequent steps like dehalogenation may be necessary.
Precursor Chemistry and Starting Material Considerations
The choice of synthetic route is intrinsically linked to the availability and chemistry of the precursors.
For Buchwald-Hartwig Amination : The primary starting materials are cyclopropylamine and a 3-fluoroaryl (pseudo)halide . Common choices for the aryl component include 1-bromo-3-fluorobenzene, 1-chloro-3-fluorobenzene, or 3-fluorophenyl trifluoromethanesulfonate (B1224126) (triflate). Aryl bromides and iodides are generally more reactive than chlorides, while triflates are also highly effective coupling partners. wikipedia.org
For Copper-Mediated Coupling : This approach typically starts from 3-fluoroaniline and a cyclopropylating agent. Cyclopropylboronic acid is a prominent and effective reagent for this purpose. nih.gov
For Nucleophilic Aromatic Substitution : This pathway requires a highly activated aromatic precursor. A typical starting material would be a dihalogenated nitrobenzene, such as 1,2-dichloro-4-nitrobenzene or 2,4-dichloro-1-nitrobenzene . The reaction with cyclopropylamine would be followed by subsequent functional group manipulations. The patent describing the synthesis of related compounds uses starting materials like 3-chloro-4-fluoro-6-nitroaniline . googleapis.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring regioselectivity.
For Buchwald-Hartwig amination , optimization involves a systematic screening of several components. The choice of phosphine ligand is paramount, as it influences catalytic activity and stability. Bases must be strong enough to deprotonate the amine but compatible with other functional groups. Temperature and reaction time are also critical; the use of microwave irradiation can dramatically shorten reaction times from hours to minutes. beilstein-journals.org
In copper-mediated reactions , the choice of copper salt (Cu(I) vs. Cu(II)), ligand, base, and solvent all play significant roles. The reaction between anilines and cyclopropylboronic acid was shown to work well with Cu(OAc)₂, 2,2'-bipyridine, and Na₂CO₃ under an air atmosphere. nih.gov
For SNAr routes , selectivity is a primary concern, especially with substrates bearing multiple leaving groups. A key optimization parameter is temperature. In the synthesis of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, for instance, maintaining the temperature between 20–50 °C in DMSO is critical for the selective displacement of the fluorine atom. googleapis.comgoogle.com Solvent choice is also important, with polar aprotic solvents like DMSO and DMF being favored as they effectively solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. googleapis.com
| Methodology | Key Parameters for Optimization | Typical Conditions/Reagents |
| Buchwald-Hartwig Amination | Palladium source, ligand, base, solvent, temperature | Pd(OAc)₂, X-Phos, NaOt-Bu, Toluene, 100 °C beilstein-journals.org |
| Copper-Mediated Coupling | Copper source, ligand, base, atmosphere | Cu(OAc)₂, 2,2'-Bipyridine, Na₂CO₃, Air nih.gov |
| Nucleophilic Aromatic Substitution | Solvent, temperature, substrate activation | DMSO, 20-50 °C, starting material with ortho/para -NO₂ group googleapis.com |
Isolation and Purification Techniques in this compound Synthesis
Following the chemical synthesis, a robust isolation and purification strategy is essential to obtain this compound with high purity. The specific protocol depends on the reaction mixture and the physical properties of the product.
A standard workup procedure typically begins with quenching the reaction and performing a liquid-liquid extraction. The reaction mixture is often diluted with water and extracted with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. google.comrsc.org The combined organic layers are then washed with water and/or brine to remove inorganic salts and water-soluble impurities. The organic phase is subsequently dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. google.comrsc.org
For further purification, the most commonly employed technique is flash column chromatography on silica (B1680970) gel. rsc.orgthieme-connect.com A suitable eluent system, typically a mixture of a nonpolar solvent (like hexanes or heptanes) and a more polar solvent (like ethyl acetate), is used to separate the target compound from unreacted starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC) . googleapis.comscholaris.ca
In cases where the product is a crystalline solid, recrystallization from an appropriate solvent system can be an effective method for achieving high purity. evitachem.com
Exploration of Sustainable and Green Synthetic Approaches
The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable and green synthetic methodologies for producing valuable intermediates like this compound. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of exploration include the development of advanced catalytic systems, the application of biocatalysis, and the use of innovative, environmentally benign reaction conditions.
Catalytic Strategies for Greener N-Cyclopropylation
Modern catalysis offers powerful tools to enhance the sustainability of chemical synthesis. By replacing stoichiometric reagents with catalytic amounts of highly efficient metals, these methods can significantly reduce waste and often proceed under milder conditions.
Copper-Catalyzed Cross-Coupling Reactions
Copper, being an abundant and less toxic metal than precious metals like palladium, has emerged as a promising catalyst for greener C-N bond formation. Research has demonstrated the N-cyclopropylation of anilines using cyclopropylboronic acid catalyzed by copper(II) acetate [Cu(OAc)₂]. rsc.org This reaction can be carried out in the presence of a ligand such as 2,2'-bipyridine under an air atmosphere, utilizing oxygen as a green oxidant. rsc.org Further refinements have led to the development of ligand- and base-free copper(II)-catalyzed systems for the cross-coupling of organoboron compounds with anilines, which simplifies the reaction setup and purification process. acs.org Copper(II) acetate has also been noted as a versatile and inexpensive catalyst for the N-alkylation of aromatic amines. researchgate.net
Palladium-Catalyzed Amination
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are well-established for forming C-N bonds. acs.org While palladium is a precious metal, advancements have focused on creating highly active catalysts that can be used at very low loadings. Sustainable approaches involve the use of supported palladium nanoparticles, for instance on silica, which allows for catalyst recovery and recycling, a key principle of green chemistry. chemrxiv.org These reactions can couple cyclopropylamine directly with aryl halides to form the desired N-cyclopropylaniline structure. acs.org
Emerging Base Metal Catalysis
To move away from precious metals entirely, research is exploring the use of other first-row transition metals. Catalysts based on cobalt and nickel have been successfully employed for the N-alkylation of amines with alcohols. thieme-connect.comfinechem-mirea.ru These reactions often proceed via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism, a highly sustainable process where the only byproduct is water. researchgate.netthieme-connect.com While specific application to this compound is still an area of active research, these findings point towards a future where less expensive and more environmentally friendly metals can be used for its synthesis.
| Method/Catalyst System | Reactants | Key Green/Sustainable Feature | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ / 2,2′-bipyridine | Anilines, Cyclopropylboronic acid | Abundant metal catalyst, uses air as oxidant | Dichloroethane, Na₂CO₃, Air | Good to Excellent | rsc.org |
| Pd₂(dba)₃ / BINAP | Aryl bromide, Cyclopropylamine | High efficiency, well-established method | NaOtBu, Toluene | 43-99 | researchgate.net |
| Silica-based Pd Catalyst | Amines, Alcohols | Recyclable heterogeneous catalyst | - | Excellent | chemrxiv.org |
| Cu(OAc)₂ (ligand-free) | Anilines, Phenylboronic acid | Ligand- and base-free conditions | CH₂Cl₂, 4 Å MS, O₂ | Moderate | acs.org |
| Ni or Cu on supports (MgO, Al₂O₃) | Anilines, Alcohols | Abundant metal, continuous flow potential | Fixed bed reactor, 160–240°C | Up to 99 | finechem-mirea.ru |
Biocatalysis: The Enzymatic Frontier
Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. This approach is at the forefront of green chemistry.
Sustainable Precursor Synthesis
Many synthetic routes to this compound begin with a nitroaromatic precursor. The reduction of the nitro group is traditionally achieved using metal catalysts and high-pressure hydrogen gas. A greener alternative is the use of nitroreductase (NR) enzymes. acs.org These enzymes can selectively reduce aryl nitro groups to anilines using cofactors like NADPH, which can be recycled in situ. This method avoids harsh conditions and the use of precious metals, and it demonstrates high chemoselectivity. acs.org
Enzymatic Transformations of Anilines
The feasibility of using enzymes to directly modify the target molecule or its immediate precursors has been demonstrated. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the addition of meta-substituted anilines, including 3-fluoroaniline, to fumarate (B1241708) with high conversion rates and excellent stereoselectivity. acs.org Furthermore, enzymes like horseradish peroxidase (HRP) can catalyze reactions on N-cyclopropylanilines, indicating that the N-cyclopropyl group is compatible with enzymatic systems. cardiff.ac.uk
Engineered Biocatalysts
The field of directed evolution allows for the engineering of enzymes with novel catalytic functions. Engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes. nih.govutdallas.eduresearchgate.net While these specific enzymes catalyze cyclopropanation of alkenes rather than N-cyclopropylation of anilines, they showcase the immense potential of biocatalysis to create complex fluorinated molecules with high precision and sustainability. nih.govutdallas.edu
Innovative Reaction Media and Conditions
Moving away from volatile and often toxic organic solvents is a central goal of green chemistry.
Aqueous and Solvent-Free Systems
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. One-pot syntheses involving fluoroanilines have been successfully performed in ethanol-water mixtures, demonstrating the viability of aqueous systems. frontiersin.org In some cases, reactions can be performed under solvent-free conditions. For example, the N-acylation of amines has been achieved efficiently by simply mixing the amine with an acylating agent without any solvent, which represents an ideal green scenario. orientjchem.org
Photoredox Catalysis
Visible-light photoredox catalysis is a rapidly advancing field that uses light to drive chemical reactions. nih.gov This approach often allows reactions to proceed at room temperature, reducing the energy input required. It can enable the generation of reactive intermediates under exceptionally mild conditions, removing the need for harsh chemical oxidants or reductants. This strategy has been applied to the arylation of C-H bonds and could offer future sustainable pathways for constructing the aniline (B41778) framework. nih.gov
Chemical Reactivity and Derivatization Strategies of N Cyclopropyl 3 Fluoroaniline
Reactions at the Secondary Amine Functionality
The secondary amine in N-cyclopropyl-3-fluoroaniline is a versatile functional group, serving as a nucleophile and a site for the introduction of various substituents. Its reactivity is central to the synthesis of more complex derivatives.
The nitrogen atom of this compound can undergo nucleophilic attack to form new carbon-nitrogen bonds.
N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. Standard alkylating agents such as alkyl halides or sulfates can be employed, typically in the presence of a base to neutralize the acid generated during the reaction. Green chemistry approaches have also been developed, utilizing reagents like propylene (B89431) carbonate, which can serve as both the alkylating agent and a solvent under neat conditions mdpi.com.
N-Arylation: The introduction of an aryl group is a critical transformation for creating compounds with extended aromatic systems. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are effective for this purpose. Additionally, nickel-catalyzed N-arylation has emerged as a powerful alternative, capable of coupling cyclopropylamine (B47189) with a broad range of (hetero)aryl chlorides, bromides, and pseudohalides under mild, room temperature conditions researchgate.net. These methods offer robust pathways to synthesize N-aryl-N-cyclopropylaniline derivatives.
| Reaction Type | Reagents/Catalysts | Product Type |
| N-Alkylation | Alkyl Halides, Base | Tertiary Amine |
| N-Arylation | (Hetero)aryl Halides, Ni or Pd catalyst, Base | Triarylamine Derivative |
The nucleophilic nitrogen can react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-acyl derivative (an amide). For instance, the acetylation of a structurally similar compound, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, is readily achieved using acetic anhydride (B1165640) with an acid catalyst googleapis.com. This transformation is fundamental for protecting the amine group or for synthesizing biologically active amide-containing molecules.
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides. This reaction, known as the Hinsberg test for primary and secondary amines, is a reliable method for derivatizing the secondary amine of this compound.
| Reagent Class | Example Reagent | Functional Group Formed |
| Acylating Agent | Acetyl Chloride, Acetic Anhydride | Amide |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride | Sulfonamide |
This compound can participate in condensation reactions with aldehydes and ketones. Given that it is a secondary amine, these reactions typically lead to the formation of enamines. The reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=C-N linkage of the enamine. Enamines are valuable synthetic intermediates, acting as nucleophiles in subsequent alkylation or acylation reactions at the α-carbon.
Electrophilic Aromatic Substitution on the Fluorine-Substituted Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. The regiochemical outcome of these substitutions is dictated by the combined electronic effects of the two existing substituents: the N-cyclopropylamino group and the fluorine atom.
Directing Effects of Substituents:
N-cyclopropylamino group: The nitrogen atom possesses a lone pair of electrons that it can donate into the aromatic π-system through resonance (+M effect). This makes it a powerful activating group and an ortho, para-director wikipedia.org.
Fluorine atom: Fluorine is highly electronegative and withdraws electron density through the sigma bond (inductive effect, -I), making it a deactivating group. However, like other halogens, it has lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions wikipedia.orglibretexts.org. For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position wikipedia.org.
Regioselectivity: In this compound, the positions on the aromatic ring relative to the substituents are:
C2: ortho to the amino group and ortho to the fluorine.
C4: para to the amino group and ortho to the fluorine.
C5: meta to both the amino and fluoro groups.
C6: ortho to the amino group and meta to the fluorine.
The powerful activating and directing effect of the N-cyclopropylamino group is dominant. Therefore, substitution is strongly favored at the positions ortho and para to it, namely C6 and C4. Substitution at C2 is sterically hindered by the adjacent cyclopropylamino group and electronically disfavored by the inductive withdrawal of the adjacent fluorine atom. The C5 position is disfavored as it is meta to the strongly directing amino group. Consequently, electrophilic attack is expected to occur primarily at the C6 and C4 positions.
| SEAr Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 6-Nitro-N-cyclopropyl-3-fluoroaniline and 4-Nitro-N-cyclopropyl-3-fluoroaniline |
| Bromination | Br⁺ | 6-Bromo-N-cyclopropyl-3-fluoroaniline and 4-Bromo-N-cyclopropyl-3-fluoroaniline |
| Sulfonation | SO₃ | This compound-6-sulfonic acid and this compound-4-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-N-cyclopropyl-3-fluoroaniline and 4-Acyl-N-cyclopropyl-3-fluoroaniline |
Reactions Involving the Cyclopropyl (B3062369) Ring
The strained three-membered cyclopropyl ring is susceptible to cleavage under specific reaction conditions, providing a pathway for unique structural modifications.
The cyclopropyl group in N-cyclopropylanilines can undergo irreversible ring-opening, particularly through oxidative processes acs.org. This reactivity is a key feature used in mechanistic probes and synthetic applications.
Oxidative Ring-Opening: The reaction is often initiated by a single-electron transfer (SET) from the nitrogen atom, forming an amine radical cation acs.orgnih.gov. This intermediate can undergo rapid and irreversible cleavage of the cyclopropane (B1198618) ring. This process generates a distonic radical cation (where the charge and radical are separated), which can then react with other species, such as molecular oxygen or nitric oxide acs.orgnih.gov. For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group and the formation of an N-nitrosoaniline nih.gov. This utility as an SET probe arises from the irreversible nature of the ring-opening, which prevents the radical cation from being quenched and returning to its neutral state acs.org.
Lewis Acid-Promoted Ring-Opening: In related systems, such as N-cyclopropyl-amides, ring-opening can be promoted by Lewis acids like aluminum chloride (AlCl₃). This reaction proceeds through a rearranged intermediate, providing access to acyclic N-(2-chloropropyl)amides and other heterocyclic structures like oxazolines rsc.org. While not demonstrated directly on this compound, this suggests that the cyclopropyl ring can be opened under acidic conditions following derivatization of the amine.
| Condition | Initiating Step | Key Intermediate | Typical Outcome |
| Oxidation (e.g., with 3CDOM*, HNO₂) | Single-Electron Transfer (SET) | Amine Radical Cation | Irreversible Ring-Opening |
| Lewis Acid (on N-acyl derivative) | Complexation with Acyl Oxygen | Aziridine-like Intermediate | Rearrangement/Nucleophilic Trapping |
Stereochemical Aspects of Cyclopropyl Ring Transformations
The cyclopropyl ring in this compound is a source of significant chemical interest due to its inherent ring strain and unique electronic properties. Transformations involving this moiety can proceed with a high degree of stereocontrol, offering pathways to chiral molecules. While specific stereoselective transformations of this compound are not extensively documented, the reactivity of analogous N-cyclopropylanilines provides a strong basis for predicting its behavior.
One of the most powerful methods for engaging the cyclopropyl ring in a stereocontrolled manner is through photoredox-catalyzed cycloaddition reactions. In these reactions, the N-cyclopropylaniline moiety can be oxidized to a radical cation, which then undergoes a ring-opening to form a distonic radical cation intermediate. This intermediate can then react with various partners in a stereoselective fashion.
For instance, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylanilines with electron-rich and electron-neutral olefins have been developed. nih.gov These reactions, proceeding via cooperative visible-light-driven photoredox and chiral H-bond catalysis, lead to the formation of enantioenriched cyclopentylamines. It is plausible that this compound could participate in similar transformations, yielding chiral cyclopentylamine (B150401) derivatives. The reaction's stereochemical outcome is typically governed by the chiral catalyst employed. A summary of representative results for analogous systems is presented in Table 1.
| N-Aryl Cyclopropylaniline | Olefin | Product Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| N-cyclopropyl-4-methoxyaniline | 3-methylene-isoindolin-1-one | 95 | 92 | >20:1 |
| N-cyclopropyl-4-chloroaniline | 3-methylene-isoindolin-1-one | 88 | 94 | >20:1 |
| N-cyclopropylaniline | 3-methylene-isoindolin-1-one | 80 | 90 | 15:1 |
Furthermore, highly diastereoselective [3+2] cycloadditions between N-sulfonyl cyclopropylamines and electron-deficient olefins have been reported. acs.org These reactions are initiated by the oxidation of a sulfonamide aza-anion to generate a nitrogen-centered radical, which triggers the ring-opening of the cyclopropyl group. The subsequent reaction cascade leads to the formation of trans-cyclopentanes with high diastereoselectivity. By analogy, this compound, after appropriate N-functionalization (e.g., sulfonylation), could be a viable substrate for such diastereoselective transformations.
Coupling Reactions Utilizing the Aromatic Moiety
The aromatic ring of this compound is amenable to various coupling reactions, which can be used to introduce a wide range of substituents and build molecular complexity. The fluorine atom and the N-cyclopropylamino group exert directing effects in electrophilic aromatic substitution reactions, and the N-H bond can participate in cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While often used to synthesize N-aryl cyclopropylamines from cyclopropylamine and an aryl halide, the reverse transformation, coupling this compound with an aryl halide or triflate, is also conceivable. nih.govacs.org This would result in the formation of a diarylcyclopropylamine. The success of such a reaction would depend on the choice of catalyst, ligand, and base to overcome the potential steric hindrance and electronic deactivation imparted by the existing substituents.
Electrophilic aromatic substitution on the 3-fluoroaniline (B1664137) core is another important class of reactions. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The combined effect of these two groups would likely direct incoming electrophiles to the positions ortho and para to the amino group, namely the 2-, 4-, and 6-positions. The fluorine atom at the 3-position would sterically hinder substitution at the 2-position to some extent, and electronically disfavor it. Therefore, electrophilic substitution would be expected to occur predominantly at the 4- and 6-positions.
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all the starting materials. nih.gov this compound, as a primary or secondary amine, is a prime candidate for incorporation into various MCRs, most notably the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. rsc.org Substituted anilines are frequently used as the amine component in Ugi reactions. beilstein-journals.org this compound could serve as the amine component, leading to the formation of complex peptide-like structures bearing the N-cyclopropyl-3-fluorophenyl moiety. The diversity of the final products can be readily achieved by varying the other three components. Table 2 illustrates the general applicability of anilines in the Ugi reaction.
| Aniline (B41778) Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure |
|---|---|---|---|---|
| 4-Chloroaniline | Levulinic Acid | (as bifunctional substrate) | tert-Butyl isocyanide | Pseudo-peptide |
| Aniline | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | α-Acylamino amide |
| 4-Fluoroaniline | Levulinic Acid | (as bifunctional substrate) | L-Leucine methyl ester isocyanide | Pseudo-peptide |
The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the Passerini reaction does not directly involve an amine component, post-condensation modifications of Passerini adducts can lead to the incorporation of amine functionalities. More relevant to this compound is the Ugi reaction, where it can be directly incorporated as the amine input. The incorporation of the this compound scaffold into complex molecules through MCRs represents a highly efficient strategy for the generation of novel chemical entities for various applications, including drug discovery. nih.gov
Strategic Applications of N Cyclopropyl 3 Fluoroaniline in Complex Molecular Synthesis
N-cyclopropyl-3-fluoroaniline as a Core Building Block for N-Aryl Cyclopropylamines
This compound serves as a pivotal precursor in the synthesis of N-aryl cyclopropylamines, a class of compounds with recognized importance in medicinal chemistry. The inherent reactivity of the aniline (B41778) nitrogen allows for its participation in various cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aniline and an aryl halide or sulfonate. lookchem.comnih.govwiley.comnih.govorganic-chemistry.org
While direct literature examples detailing the use of this compound in Buchwald-Hartwig aminations are not extensively documented, the broad substrate scope of this reaction strongly suggests its applicability. The general transformation would involve the coupling of this compound with a variety of aryl halides (Ar-X, where X = I, Br, Cl) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding N-(3-fluorophenyl)-N-cyclopropyl-arylamine.
Table 1: Representative Buchwald-Hartwig Amination Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Aryl Halide (Ar-X) | Pd Catalyst + Ligand + Base | N-(3-fluorophenyl)-N-cyclopropyl-arylamine |
The fluorine substituent on the phenyl ring of this compound can influence the electronic properties of the resulting N-aryl cyclopropylamine (B47189), potentially enhancing metabolic stability and modulating binding affinity to biological targets. The cyclopropyl (B3062369) moiety, a well-established bioisostere for various functional groups, can also contribute to improved pharmacokinetic profiles.
Synthesis of Advanced Nitrogen-Containing Heterocyclic Systems
The unique structural features of this compound make it an attractive starting material for the synthesis of complex, nitrogen-containing heterocyclic systems. The cyclopropyl group, in particular, can participate in a variety of ring-opening and cycloaddition reactions, providing access to novel scaffolds.
One notable application is in photochemical formal [3+2] cycloaddition reactions. N-aryl cyclopropylamines have been shown to undergo photoinduced single-electron transfer (SET) to generate a nitrogen-centered radical cation. This intermediate can then trigger the ring-opening of the cyclopropane (B1198618) to form a 1,3-radical cation, which subsequently participates in a cycloaddition with an electron-deficient alkene. This methodology allows for the construction of substituted pyrrolidine (B122466) rings, a common motif in many biologically active compounds. nih.gov
For instance, the reaction of an N-cyclopropylaniline with an unsaturated system, such as an acrylate (B77674) or a styrene (B11656) derivative, under photochemical conditions can lead to the formation of highly functionalized five-membered heterocyclic rings. The fluorine atom on the aromatic ring of this compound can be carried through this transformation, providing a handle for further synthetic modifications or for tuning the electronic properties of the final molecule.
Development of Molecular Probes for Biochemical Research
The strategic incorporation of fluorine atoms is a widely employed strategy in the development of molecular probes for biochemical research. This compound, with its inherent fluorine atom, serves as a valuable precursor in this context.
Precursor in the Synthesis of Radiolabeled Ligands for Positron Emission Tomography (PET) Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. nih.gov The development of novel PET radioligands is crucial for advancing our understanding of disease and for drug development. snmjournals.orgnih.govresearchgate.net Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide due to its favorable decay properties.
The synthesis of fluorinated PET radioligands often involves the introduction of a fluorine atom or a fluoroalkyl group onto a lead molecule. acs.org A study on the development of PET radioligands for the translocator protein (TSPO), a biomarker for neuroinflammation, demonstrated that a 3-fluoro analog of a known ligand exhibited promising imaging properties. nih.gov This highlights the potential of this compound as a precursor for such radioligands. The aniline nitrogen can be functionalized to build the core structure of the ligand, while the fluorine atom at the 3-position can be either the non-radioactive standard or a site for radiofluorination, depending on the synthetic strategy.
Table 2: Potential Application in PET Ligand Synthesis
| Precursor | Radiosynthetic Step | Potential PET Ligand | Application |
| A derivative of this compound | Introduction of ¹⁸F | ¹⁸F-labeled this compound derivative | Imaging of specific biological targets (e.g., enzymes, receptors) |
Applications in the Synthesis of Fluorescent Probes and Chemical Sensors
Fluorescent probes are indispensable tools in modern biology and chemistry, enabling the visualization of specific analytes and biological events with high sensitivity and spatiotemporal resolution. nih.govnih.govresearchgate.netmdpi.com The design of these probes often involves the strategic placement of electron-donating and electron-withdrawing groups on a fluorophore to modulate its photophysical properties.
The fluoro-substituted aniline moiety of this compound can be incorporated into various fluorophore scaffolds. The fluorine atom, being highly electronegative, can act as a weak electron-withdrawing group, influencing the intramolecular charge transfer (ICT) characteristics of the dye. Furthermore, the aniline nitrogen can serve as an electron-donating group and a site for attaching recognition units for specific analytes. The cyclopropyl group can also play a role in modulating the probe's properties, including its solubility and cellular uptake. N-cyclopropylanilines have been investigated as single-electron transfer probes, demonstrating their potential utility in sensor development. nih.govresearchgate.netsigmaaldrich.com
Integration into Compound Libraries for High-Throughput Screening in Chemical Biology
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.govvapourtec.comnih.govsygnaturediscovery.com The success of HTS campaigns relies heavily on the chemical diversity and novelty of the compound libraries being screened.
This compound represents a valuable building block for the synthesis of focused compound libraries. Its trifunctional nature (amine, cyclopropyl, and fluoroaryl) allows for the generation of a wide range of derivatives through various chemical transformations. For example, the aniline nitrogen can be acylated, alkylated, or used in multicomponent reactions to introduce diverse substituents. The aromatic ring can undergo further functionalization, and the cyclopropyl group can be modified through ring-opening reactions.
The inclusion of compounds derived from this compound in screening libraries can introduce novel chemical space, characterized by the presence of the fluorinated cyclopropylamine motif. This can lead to the identification of hits with unique structure-activity relationships and improved drug-like properties.
Table 3: Potential Diversity Points for Library Synthesis
| Functional Group | Potential Modifications |
| Amino Group | Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation |
| Aromatic Ring | Further substitution (e.g., nitration, halogenation) |
| Cyclopropyl Group | Ring-opening reactions to introduce new functionalities |
Contributions to the Synthesis of Macrocyclic and Supramolecular Structures
Macrocycles and supramolecular assemblies are complex chemical architectures with a wide range of applications, including host-guest chemistry, catalysis, and drug delivery. nih.govsemanticscholar.org The synthesis of these structures often relies on the use of rigid or semi-rigid building blocks that can direct the self-assembly process.
Aniline derivatives have been utilized as components in the synthesis of macrocycles and supramolecular polymers. nih.govnih.govchemrxiv.orgrsc.org The directional nature of the N-H bond and the potential for hydrogen bonding make anilines valuable synthons in this context. This compound, with its defined geometry and potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking), could serve as a unique building block for the construction of novel macrocyclic and supramolecular structures. The cyclopropyl group can impart conformational rigidity, while the fluorine atom can influence the electronic and steric properties of the resulting assembly. While specific examples are yet to be broadly reported, the fundamental properties of this compound suggest its potential as a valuable component in the toolkit of supramolecular chemists.
Advanced Analytical and Spectroscopic Characterization Methodologies for N Cyclopropyl 3 Fluoroaniline and Its Derivatives
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of N-cyclopropyl-3-fluoroaniline and its derivatives from reaction mixtures and for the assessment of their purity. The choice of technique depends on the scale of the separation and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and quantification of this compound and its derivatives. In the synthesis of related compounds, HPLC is used to analyze crude products and can be adapted for preparative purposes to isolate pure compounds. For instance, in the development of drug analogs, preparative chiral HPLC has been successfully used to separate enantiomers of complex molecules containing the cyclopropylaniline moiety. researchgate.netnih.gov The purity of synthesized compounds is often determined by analytical HPLC, with results frequently reported as a percentage purity. tandfonline.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring and Identification
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the sensitive detection and mass identification capabilities of mass spectrometry. This technique is particularly useful for monitoring the progress of complex reactions and for the rapid identification of products and byproducts. For example, in the synthesis of biaryl derivatives, a specific UPLC-MS method was employed using a Waters Acquity UPLC system with a Waters SQ detector. google.comgoogle.com The method utilized an Acquity UPLC BEH C18 column with a gradient elution of water and isopropanol (B130326), both containing formic acid and ammonium (B1175870) acetate (B1210297), to achieve separation and identification. google.comgoogle.com
Table 1: Example of UPLC-MS Method Parameters
| Parameter | Value |
|---|---|
| Instrument | Waters Acquity UPLC with Waters SQ detector. google.comgoogle.com |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. google.comgoogle.com |
| Column Temperature | 80°C. google.comgoogle.com |
| Eluent A | Water + 4.76% isopropanol + 0.05% formic acid + 3.75 mM ammonium acetate. google.comgoogle.com |
| Eluent B | Isopropanol + 0.05% formic acid. google.comgoogle.com |
| Flow Rate | 0.6 mL/min. google.comgoogle.com |
| Gradient | 1% to 98% B in 1.70 min, 98% B for 0.10 min. google.comgoogle.com |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions involving this compound. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., n-hexane), the disappearance of starting materials and the appearance of the product can be visualized. google.comgoogleapis.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key characteristic. For instance, in the synthesis of N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline, the product had an Rf of 0.4, which was lower than the starting material's Rf of 0.5 when eluted with n-hexane. google.comgoogleapis.com Visualization is often achieved using UV light. tandfonline.comias.ac.in
Column Chromatography for Product Isolation and Purification
Column chromatography is a standard and widely used technique for the isolation and purification of this compound derivatives from crude reaction mixtures on a preparative scale. rsc.org Silica (B1680970) gel is the most common stationary phase, and the mobile phase, or eluent, is typically a mixture of solvents such as heptanes/ethyl acetate or petroleum ether/ethyl acetate. rsc.orgnih.gov The polarity of the eluent is often varied in a gradient to effectively separate compounds with different polarities. nih.govrsc.orgnih.gov For example, in the purification of N-cyclopropyl-N-(3-fluorophenyl)benzamide, silica gel chromatography with a heptanes/ethyl acetate eluent was used to obtain the purified product. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules, including this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For derivatives of this compound, characteristic signals are observed for the cyclopropyl (B3062369) and aromatic protons. rsc.org
In the ¹H NMR spectrum of N-cyclopropyl-N-(3-fluorophenyl)benzamide, the protons of the cyclopropyl group appear as multiplets in the upfield region, typically between δ 0.48 and 0.83 ppm. rsc.org The methine proton of the cyclopropyl group (CHc-propyl) resonates further downfield as a multiplet around δ 3.12-3.17 ppm. rsc.org The aromatic protons appear as a series of multiplets in the downfield region of the spectrum. rsc.org
Table 2: Representative ¹H NMR Data for N-cyclopropyl-N-(3-fluorophenyl)benzamide
| Protons | Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| CH₂ (cyclopropyl) | 0.48-0.52 | m |
| CH₂ (cyclopropyl) | 0.78-0.83 | m |
| CH (cyclopropyl) | 3.12-3.17 | m |
| Aromatic CH | 6.91-7.36 | m |
Spectrum recorded in CDCl₃ at 400 MHz. rsc.org
The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the aromatic ring and the integrity of the cyclopropyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
